Sodium [1,1'-biphenyl]-2-sulfinate
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Overview
Description
Sodium [1,1’-biphenyl]-2-sulfinate is an organosulfur compound that features a biphenyl structure with a sulfonate group attached to one of the benzene rings. This compound is of significant interest due to its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium [1,1’-biphenyl]-2-sulfinate typically involves the sulfonation of biphenyl compounds. One common method is the reaction of biphenyl with sodium bisulfite under high-speed ball milling conditions. This mechanochemical approach is advantageous as it avoids the use of harmful solvents and provides high yields .
Industrial Production Methods: In industrial settings, the production of sodium [1,1’-biphenyl]-2-sulfinate can be scaled up using continuous flow reactors. This method ensures consistent product quality and allows for the efficient handling of large quantities of reactants and products .
Chemical Reactions Analysis
Types of Reactions: Sodium [1,1’-biphenyl]-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Biphenyl-2-sulfonic acid.
Reduction: Biphenyl-2-sulfide.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Sodium [1,1’-biphenyl]-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acids and sulfides.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, especially in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism by which sodium [1,1’-biphenyl]-2-sulfinate exerts its effects involves the interaction of its sulfonate group with various molecular targets. This interaction can lead to the formation of stable complexes with metal ions, which can then participate in catalytic processes or inhibit specific enzymes. The biphenyl structure also allows for π-π interactions with aromatic compounds, enhancing its reactivity in organic synthesis .
Comparison with Similar Compounds
- Sodium [1,1’-biphenyl]-4-sulfinate
- Sodium [1,1’-biphenyl]-3-sulfinate
- Sodium [1,1’-biphenyl]-2,4-disulfinate
Comparison: Sodium [1,1’-biphenyl]-2-sulfinate is unique due to the position of the sulfonate group, which significantly influences its reactivity and applications. For instance, the 2-sulfinate position allows for more efficient electrophilic substitution reactions compared to the 4-sulfinate position. Additionally, the 2-sulfinate derivative has shown higher efficacy in certain catalytic processes .
Biological Activity
Sodium [1,1'-biphenyl]-2-sulfinate is an organosulfur compound notable for its unique structural features and biological activities. The compound is characterized by a sulfinic acid group attached to a biphenyl structure, which grants it specific reactivity patterns and potential applications in various fields, including medicinal chemistry and environmental science.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₁NaO₂S
- Molecular Weight : 242.27 g/mol
- Structure : The compound consists of two benzene rings linked by a single bond with a sulfinic acid group (-SO₂Na) at the para position relative to one of the phenyl rings.
This configuration allows this compound to act as a substrate for enzymes involved in biochemical pathways, particularly those related to sulfur metabolism.
Enzymatic Interactions
This compound has been shown to interact with various enzymes, particularly cytochrome P450 enzymes. These interactions can influence the compound's bioavailability and toxicity profiles. It serves as a substrate in desulfurization processes, converting more toxic sulfur-containing compounds into less harmful products. For instance, it has been utilized in the oxidative desulfurization of dibenzothiophene, demonstrating its potential in bioremediation efforts.
Toxicological Studies
Research indicates that this compound exhibits both beneficial and adverse biological effects. In animal studies, exposure to high doses has resulted in significant health impacts:
- F344 Rats : Dietary exposure to this compound at doses of 1000-1500 mg/kg bw/day led to changes in bladder epithelium and pyelonephritis (kidney inflammation) after three months .
- B6C3F1 Mice : Long-term exposure (up to 96 weeks) did not reveal cancer-related effects; however, urinary bladder tumors were observed in F344 rats subjected to high doses .
These findings underscore the importance of dosage and exposure duration in determining the biological effects of this compound.
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:
- Desulfurization Pathways : It acts as a substrate for enzymes that facilitate the removal of sulfur from organic compounds without breaking carbon-carbon bonds.
- Genotoxicity : Metabolites formed from this compound exposure have been linked to DNA damage and mutations in certain animal models. Studies indicate that these metabolites can induce clastogenic effects—altering chromosome structure—potentially leading to carcinogenic outcomes .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other organosulfur compounds:
Compound | Structure Type | Biological Activity |
---|---|---|
This compound | Biphenyl-Sulfinic Acid | Substrate for desulfurization enzymes; potential carcinogen |
Sodium dodecyl sulfate | Alkyl Sulfonate | Surfactant; used in detergents and biological assays |
Benzene sulfonic acid | Aromatic Sulfonate | Used in industrial applications; lower biological reactivity |
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on Metabolic Pathways : A study indicated that this compound participates in metabolic pathways involving cytochrome P450 enzymes. This interaction was shown to enhance the compound's bioavailability while also raising concerns about potential toxicity due to metabolic byproducts .
- Long-term Toxicity Assessment : In a two-year dietary study on Fischer 344 rats, significant incidences of urinary bladder tumors were observed at high doses (up to 200 mg/kg bw/day), underscoring the compound's potential carcinogenicity .
Properties
Molecular Formula |
C12H9NaO2S |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
sodium;2-phenylbenzenesulfinate |
InChI |
InChI=1S/C12H10O2S.Na/c13-15(14)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14);/q;+1/p-1 |
InChI Key |
PFCKAAARHACPSB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)[O-].[Na+] |
Origin of Product |
United States |
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